molecular formula C17H25BrN2O2 B5161465 2-(2-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide

2-(2-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide

Cat. No.: B5161465
M. Wt: 369.3 g/mol
InChI Key: DBUTWGNWNRQZSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is also known by its chemical formula, C17H26BrNO2, and has been the subject of numerous studies investigating its synthesis, mechanism of action, biochemical and physiological effects, and potential future directions for research.

Mechanism of Action

The mechanism of action of 2-(2-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide is believed to involve its binding to the sigma-1 receptor. This binding has been shown to modulate the activity of various ion channels, including calcium channels and potassium channels, leading to changes in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. These effects include the modulation of ion channels, changes in neuronal excitability, and alterations in neurotransmitter release. The compound has also been shown to have potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the physiological and biochemical effects of sigma-1 receptor modulation. However, one limitation of the compound is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research involving 2-(2-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide. One area of interest is the development of new therapeutic agents based on the compound's sigma-1 receptor modulating properties. Another potential direction for research is the investigation of the compound's effects on other ion channels and neurotransmitter systems, which could lead to new insights into the workings of the central nervous system. Additionally, the development of new synthesis methods for the compound could lead to improvements in its availability and potential applications.

Synthesis Methods

The synthesis of 2-(2-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide is a multi-step process that involves the use of various reagents and reaction conditions. One commonly used synthesis method involves the reaction of 2-bromophenol with 1-isopropyl-4-piperidone in the presence of sodium hydride to form the intermediate product 2-(2-bromophenoxy)-N-(1-isopropyl)piperidin-4-one. This intermediate is then reacted with propanoyl chloride in the presence of triethylamine to yield the final product, this compound.

Scientific Research Applications

2-(2-bromophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. The compound has been shown to have a high affinity for the sigma-1 receptor, which is involved in a variety of physiological processes, including the regulation of neurotransmitter release and the modulation of ion channels.

Properties

IUPAC Name

2-(2-bromophenoxy)-N-(1-propan-2-ylpiperidin-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BrN2O2/c1-12(2)20-10-8-14(9-11-20)19-17(21)13(3)22-16-7-5-4-6-15(16)18/h4-7,12-14H,8-11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUTWGNWNRQZSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)C(C)OC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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